![molecular formula C13H21NO4 B1441217 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid CAS No. 1363381-67-2](/img/structure/B1441217.png)
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid
Descripción general
Descripción
“5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid” is a spirocyclic building block . It has an empirical formula of C12H19NO5, a molecular weight of 257.28 , and is a solid substance .
Synthesis Analysis
This compound can be synthesized by neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction .Molecular Structure Analysis
The molecular structure of this compound is unique due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization . The SMILES string for this compound is CC©©OC(N1CC2(CC(CO2)C(O)=O)C1)=O .Chemical Reactions Analysis
The compound has been used in the synthesis of dipeptides . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and should be stored at 2-8°C . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Aplicaciones Científicas De Investigación
5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug discovery. It has been used as a building block for the synthesis of a variety of bioactive molecules, including peptides, peptidomimetics, and small molecule drugs. Additionally, it has been used as a scaffold to study the effects of molecular modifications on the properties of bioactive molecules. It has also been used in the synthesis of inhibitors of enzymes such as tyrosine kinases, proteases, and phosphatases.
Mecanismo De Acción
The exact mechanism of action of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinases, proteases, and phosphatases. It is thought to bind to the active sites of these enzymes and block their activity. Additionally, it is believed to interact with other proteins and cellular components, such as DNA and RNA, which may affect the expression of certain genes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, proteases, and phosphatases. Additionally, it has been shown to interact with other proteins and cellular components, such as DNA and RNA, which may affect the expression of certain genes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid in laboratory experiments is its ability to serve as a building block for the synthesis of a variety of bioactive molecules. Additionally, it is relatively easy to synthesize, and can be produced in high yields. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in solution and can degrade over time. Additionally, it is not soluble in water and must be used in an organic solvent.
Direcciones Futuras
There are a number of potential future directions for the research and development of 5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicinal chemistry, biochemistry, and drug discovery. Additionally, further research could be conducted to improve the synthesis of this compound, as well as to develop new methods for its use in laboratory experiments. Finally, further research could be conducted to explore its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(14)7-9(8-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRDSXJTSHIDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




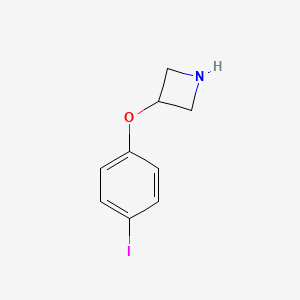
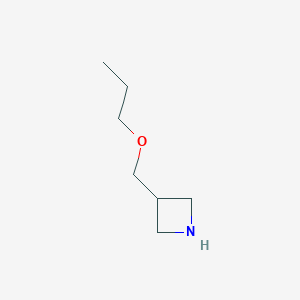
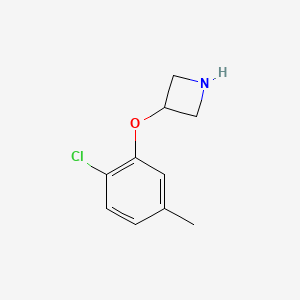

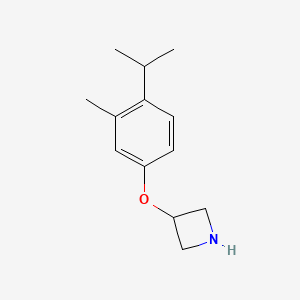
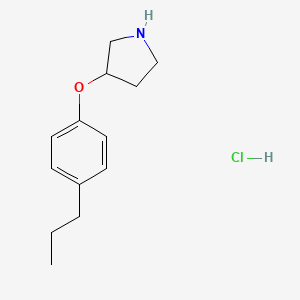
![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1441146.png)

![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1441153.png)
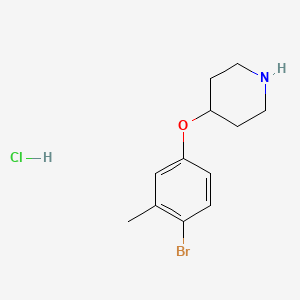
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)